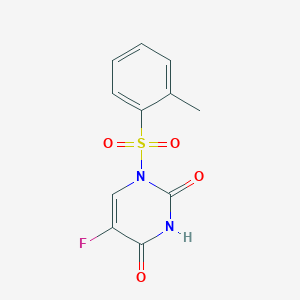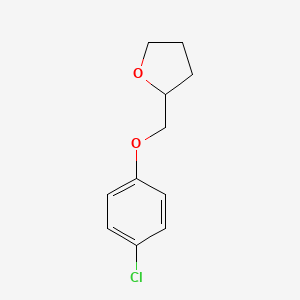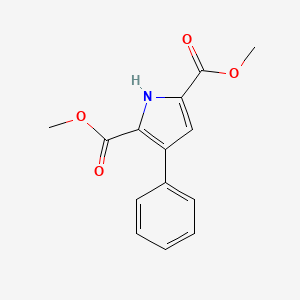
(R)-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid is a complex organic compound that features an indole moiety, a thioether linkage, and an acetamidopropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group.
Acetamidopropanoic Acid Formation: The final step involves the coupling of the thioether-indole intermediate with an acetamidopropanoic acid derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the indole or acetamidopropanoic acid moieties using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced indole or acetamidopropanoic acid derivatives
Substitution: Nitrated or halogenated indole derivatives
Wissenschaftliche Forschungsanwendungen
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thioether linkage and acetamidopropanoic acid backbone may contribute to the compound’s binding affinity and specificity. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with similar structural features and biological activities.
4-(1H-Indol-3-yl)butanoic acid: Another indole derivative with potential biological applications.
Uniqueness
®-3-(((1H-Indol-3-yl)methyl)thio)-2-acetamidopropanoic acid is unique due to its specific combination of an indole moiety, thioether linkage, and acetamidopropanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2O3S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(1H-indol-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)16-13(14(18)19)8-20-7-10-6-15-12-5-3-2-4-11(10)12/h2-6,13,15H,7-8H2,1H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI-Schlüssel |
GPAMNSHJZSIQCJ-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)

![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)




![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)


![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)


